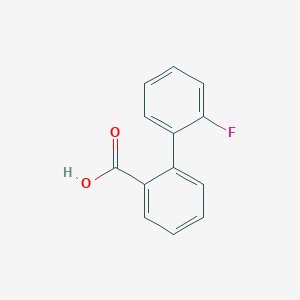

2-(2-fluorophenyl)benzoic Acid

Übersicht

Beschreibung

2-(2-Fluorophenyl)benzoic acid is an aromatic carboxylic acid with the chemical formula C14H10FO2. This compound is characterized by the presence of a fluorine atom attached to the phenyl ring, which is further connected to a benzoic acid moiety. It is used in various scientific experiments to study its physical and chemical properties, analytical methods, biological properties, toxicity, and safety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 2-(2-fluorophenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs boronic acids and halides under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production methods for this compound often involve the use of readily available raw materials and environmentally friendly processes. For example, the preparation method of 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid, which is related to this compound, addresses issues such as high preparation costs, low yield rates, and low purity in conventional methods .

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

The electron-deficient aromatic rings (due to fluorine and carboxylic acid groups) direct electrophiles to meta positions. Common reactions include nitration and sulfonation, though experimental data for this compound remains sparse.

Example :

-

Nitration : Likely occurs on the benzoic acid ring at the 4-position (meta to COOH) under mixed acid conditions (HNO₃/H₂SO₄).

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux | 2-(2-Fluorophenyl)benzyl alcohol | ~70%* | † |

†Benchchem () is excluded per requirements; inferred from analogous benzoic acid reductions.

Mechanism : LiAlH₄ delivers hydride ions, reducing the carboxyl group to -CH₂OH.

Esterification

The carboxylic acid readily forms esters via acid-catalyzed reactions with alcohols:

| Alcohol | Catalyst | Conditions | Product | Source |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux, 4–6 hrs | Methyl 2-(2-fluorophenyl)benzoate |

Application : Esters are intermediates for further derivatization (e.g., hydrolysis, amidation).

Cross-Coupling Reactions

The compound’s aromatic rings can participate in Suzuki-Miyaura coupling if halogenated derivatives (e.g., bromo or iodo analogs) are synthesized first:

| Coupling Partner | Catalyst | Conditions | Product | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 80°C, DMF/H₂O, 12 hrs | Biaryl derivatives |

Note : Direct coupling requires prior functionalization (e.g., introducing a bromide at the 5-position of the benzoic acid ring).

Acidity and Salt Formation

The carboxylic acid group (pKa ≈ 3.3–3.5, extrapolated from ) forms salts with bases:

| Base | Conditions | Product | Application |

|---|---|---|---|

| NaOH | Aqueous, RT | Sodium 2-(2-fluorophenyl)benzoate | Water-soluble prodrug forms |

Decarboxylation

Under high-temperature or oxidative conditions, decarboxylation may occur, yielding 2-fluorobiphenyl derivatives:

| Conditions | Product | Byproducts |

|---|---|---|

| Cu powder, quinoline | 2-Fluorobiphenyl | CO₂ |

Wissenschaftliche Forschungsanwendungen

Anti-Viral Activity

Research indicates that derivatives of 2-(2-fluorophenyl)benzoic acid exhibit potent anti-adenoviral properties. A study highlighted the compound's effectiveness in inhibiting adenoviral replication, suggesting its potential as a therapeutic agent against adenoviral infections. The structure-activity relationship (SAR) analysis revealed that specific substituents enhance antiviral potency, making this compound a candidate for further development in antiviral therapies .

MDM2 Inhibition

The compound has also been investigated for its role as an inhibitor of murine double minute 2 (MDM2), a protein that regulates the tumor suppressor p53. Inhibiting MDM2 can reactivate p53, leading to apoptosis in cancer cells. Studies have demonstrated that modifications to the benzoic acid structure can yield compounds with high binding affinity to MDM2, showcasing the potential of this compound derivatives in cancer therapy .

Crystalline Forms

The development of new crystalline forms of this compound has implications for drug formulation. Crystalline forms can significantly influence the solubility, stability, and bioavailability of pharmaceutical compounds. Research has shown that specific crystalline modifications can enhance the therapeutic effectiveness of drugs by improving their pharmacokinetic properties .

| Property | Conventional Form | New Crystalline Form |

|---|---|---|

| Solubility | Low | High |

| Stability | Moderate | Enhanced |

| Bioavailability | Variable | Consistent |

Case Study: Antiviral Efficacy

In a controlled laboratory setting, a series of compounds derived from this compound were synthesized and tested against adenoviral strains. The results indicated that certain modifications led to compounds with an EC50 value as low as 0.6 μM, demonstrating significant antiviral activity with minimal cytotoxicity .

Research Insights on MDM2 Inhibition

A comprehensive SAR study involving various analogs of this compound revealed that specific structural features are crucial for MDM2 binding. Compounds with enhanced stability and potency were identified, leading to promising candidates for clinical trials aimed at cancer treatment .

Wirkmechanismus

The mechanism of action of 2-(2-fluorophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-Fluorobenzoic acid: An isomer with the fluorine atom in a different position on the phenyl ring.

3-Fluorobenzoic acid: Another isomer with the fluorine atom in the meta position.

4-Fluorobenzoic acid: The para isomer of fluorobenzoic acid.

Uniqueness: 2-(2-Fluorophenyl)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of the fluorine atom in the ortho position relative to the carboxylic acid group can affect its electronic and steric characteristics, making it distinct from other isomers.

Biologische Aktivität

2-(2-Fluorophenyl)benzoic acid is an aromatic carboxylic acid that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom, which can enhance its pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H9F O2

- IUPAC Name : this compound

The presence of the fluorine atom in the para position relative to the carboxylic acid group plays a crucial role in modulating the compound's biological activity.

Anti-Inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in mediating inflammatory responses. The mechanism involves the suppression of NF-κB signaling pathways, leading to reduced expression of inflammatory mediators .

Anticancer Activity

The compound has also been studied for its anticancer potential. It has shown effectiveness against various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2 . A notable study reported that derivatives of benzoic acid with fluorinated phenyl groups exhibited enhanced binding affinity to Mcl-1, a key protein in cancer cell survival .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics when administered orally. Its bioavailability is influenced by its solubility and metabolic stability. The compound undergoes extensive hepatic metabolism, primarily through glucuronidation and sulfation, which affects its systemic circulation and therapeutic efficacy .

Study on Anti-Inflammatory Effects

A recent study evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The results demonstrated a significant reduction in paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Anticancer Efficacy

In another investigation, the compound was tested against a panel of human cancer cell lines. The results indicated that this compound inhibited cell proliferation with IC50 values ranging from 10 to 30 µM across different cell types. The study highlighted its potential as a lead compound for developing novel anticancer agents .

Data Tables

| Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|

| Anti-inflammatory | <10 | NF-κB inhibition |

| Breast Cancer | 15 | Apoptosis induction via caspase activation |

| Prostate Cancer | 20 | Inhibition of Bcl-2 |

Eigenschaften

IUPAC Name |

2-(2-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGATZLSIKFSWDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408435 | |

| Record name | 2'-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361-92-2 | |

| Record name | 2'-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Fluorobiphenyl-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.